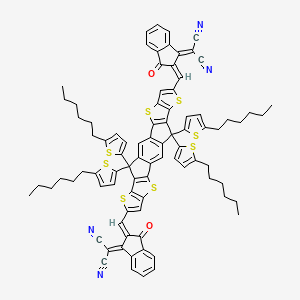

ITIC-Th

描述

属性

IUPAC Name |

2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(5-hexylthiophen-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C86H74N4O2S8/c1-5-9-13-17-25-53-33-37-71(93-53)85(72-38-34-54(94-72)26-18-14-10-6-2)67-45-64-68(46-63(67)81-77(85)83-69(99-81)43-57(97-83)41-65-75(51(47-87)48-88)59-29-21-23-31-61(59)79(65)91)86(73-39-35-55(95-73)27-19-15-11-7-3,74-40-36-56(96-74)28-20-16-12-8-4)78-82(64)100-70-44-58(98-84(70)78)42-66-76(52(49-89)50-90)60-30-22-24-32-62(60)80(66)92/h21-24,29-46H,5-20,25-28H2,1-4H3/b65-41-,66-42- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMVRGMZLQWAJY-SLZAGEDMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(S1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=CC=CC=C8C7=O)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)(C1=CC=C(S1)CCCCCC)C1=CC=C(S1)CCCCCC)C1=CC=C(S1)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC1=CC=C(S1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)/C=C\7/C(=C(C#N)C#N)C8=CC=CC=C8C7=O)C(C9=C4SC1=C9SC(=C1)/C=C\1/C(=C(C#N)C#N)C2=CC=CC=C2C1=O)(C1=CC=C(S1)CCCCCC)C1=CC=C(S1)CCCCCC)C1=CC=C(S1)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C86H74N4O2S8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1452.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Anatomy of a High-Performer: A Technical Guide to the Non-Fullerene Acceptor ITIC-Th

For Immediate Release

A deep dive into the chemical structure, optoelectronic properties, and synthesis of ITIC-Th, a pivotal non-fullerene acceptor driving advancements in organic photovoltaics. This technical guide serves as a comprehensive resource for researchers, chemists, and material scientists in the field of organic electronics, providing detailed data, experimental protocols, and visualizations to facilitate a thorough understanding of this high-performance molecule.

Core Molecular Structure and Key Physicochemical Properties

This compound, with the chemical formula C

86744283,134,116,1016,2318,22The defining structural feature of this compound is its A-D-A (Acceptor-Donor-Acceptor) architecture. The core of the molecule is a large, electron-rich indacenodithieno[3,2-b]thiophene (IDTT) unit, which acts as the electron donor. This central core is flanked by two electron-withdrawing 1,1-dicyanomethylene-3-indanone (IC) end groups. A key distinction from its predecessor, ITIC, lies in the substitution of phenyl side-chains with hexylthienyl side chains on the central core.[2][3] This modification is crucial as the sulfur atoms in the thiophene (B33073) rings promote stronger intermolecular sulfur-sulfur interactions, which in turn enhances electron mobility.[2][3]

The chemical structure of this compound is visualized in the diagram below:

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1889344-13-1 | [1][3] |

| Molecular Formula | C | [1][3] |

| Molecular Weight | 1452.05 g/mol | [3] |

| Highest Occupied Molecular Orbital (HOMO) | -5.66 eV | [3] |

| Lowest Unoccupied Molecular Orbital (LUMO) | -3.93 eV | [3] |

| Solubility | Chloroform (B151607), Chlorobenzene (B131634), Dichlorobenzene | [3] |

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of the Alkylated Indacenodithieno[3,2-b]thiophene (IDTT) Core

The synthesis of the alkylated IDTT core is a significant challenge due to the tendency of alkyl cations to rearrange under Friedel-Crafts conditions. A novel route to prepare an alkylated IDTT core has been reported, which involves a heterocycle extension strategy. This method has been successfully used to synthesize a similar core for the C8-ITIC derivative.

Step 2: Knoevenagel Condensation

The final step in the synthesis of this compound is a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of the aldehyde or ketone groups on the synthesized IDTT core with the active methylene (B1212753) groups of the 1,1-dicyanomethylene-3-indanone end groups.

A general procedure for the Knoevenagel condensation is as follows:

-

Dissolve the IDTT core and an excess of the 1,1-dicyanomethylene-3-indanone end-capping group in a suitable solvent such as chloroform or toluene.

-

Add a catalytic amount of a base, such as piperidine (B6355638) or pyridine.

-

Heat the reaction mixture to reflux for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to yield the final this compound product.

The diagram below illustrates the general synthetic pathway for this compound.

Fabrication of Organic Solar Cells

This compound is primarily used as the electron acceptor in the active layer of bulk heterojunction (BHJ) organic solar cells. A typical experimental workflow for the fabrication of an inverted-architecture OSC device is as follows:

-

Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with a nitrogen gun and treated with UV-ozone for several minutes to improve the surface wettability.

-

Electron Transport Layer (ETL) Deposition: An electron transport layer, such as zinc oxide (ZnO), is deposited onto the cleaned ITO substrate. This can be done by spin-coating a ZnO nanoparticle solution followed by annealing.

-

Active Layer Deposition: A solution of the photoactive layer, typically a blend of a polymer donor (e.g., PBDB-T) and this compound as the acceptor, is prepared in a suitable solvent like chlorobenzene or chloroform. This blend solution is then spin-coated on top of the ETL in an inert atmosphere (e.g., a glovebox). The film is often thermally annealed to optimize the morphology of the active layer.

-

Hole Transport Layer (HTL) Deposition: A hole transport layer, such as molybdenum oxide (MoO

), is then deposited on top of the active layer via thermal evaporation in a high-vacuum chamber.3 -

Anode Deposition: Finally, a metal anode, typically silver (Ag) or aluminum (Al), is deposited on top of the HTL by thermal evaporation through a shadow mask to define the device area.

The following diagram visualizes the typical workflow for fabricating an this compound-based organic solar cell.

Conclusion

This compound has established itself as a cornerstone non-fullerene acceptor in the pursuit of high-efficiency organic solar cells. Its unique chemical structure, characterized by the electron-rich IDTT core, electron-withdrawing IC end groups, and performance-enhancing hexylthienyl side chains, leads to favorable optoelectronic properties. The deeper HOMO and LUMO energy levels of this compound allow for better energy level alignment with a wide range of polymer donors, contributing to higher open-circuit voltages and overall device performance. The detailed experimental protocols provided in this guide for both the synthesis of this compound and the fabrication of organic solar cells are intended to equip researchers with the necessary information to further explore and optimize the potential of this remarkable molecule in the field of organic electronics.

References

An In-Depth Technical Guide to the Synthesis of the Non-Fullerene Acceptor ITIC-Th

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITIC-Th, a prominent non-fullerene acceptor (NFA) in the field of organic photovoltaics (OPVs), has garnered significant attention for its role in achieving high power conversion efficiencies in organic solar cells. Its unique structure, featuring a fused-ring indacenodithieno[3,2-b]thiophene (IDTT) core flanked by electron-withdrawing 1,1-dicyanomethylene-3-indanone (IC) end-groups with thienyl side chains, facilitates efficient light absorption and charge transport. This technical guide provides a comprehensive overview of the synthesis route for this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in its preparation and application.

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that can be broadly divided into three key stages:

-

Synthesis of the Core Unit: Preparation of the fused-ring indacenodithieno[3,2-b]thiophene core structure functionalized with hexylthienyl side chains.

-

Synthesis of the End-Capping Group: Preparation of the electron-withdrawing 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (IC) unit.

-

Final Knoevenagel Condensation: The coupling of the core unit with the end-capping groups to yield the final this compound molecule.

The overall synthetic strategy relies on well-established organometallic cross-coupling reactions and condensation chemistry.

Caption: High-level overview of the this compound synthesis pathway.

Experimental Protocols

Stage 1: Synthesis of the Fused Core Precursor (IT-Th-CHO)

The synthesis of the dialdehyde (B1249045) core, a key intermediate, begins with the precursor IT-Th.

1.1 Synthesis of IT-Th-CHO [1]

-

Reaction: Formylation of the IT-Th core.

-

Materials:

-

IT-Th (522 mg, 0.5 mmol)

-

Anhydrous Tetrahydrofuran (THF) (40 mL)

-

n-Butyllithium (n-BuLi) (2.5 M in hexane, 0.48 mL, 1.2 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (0.1 mL)

-

Brine

-

Chloroform

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Petroleum ether/dichloromethane (1:2) for column chromatography

-

-

Procedure:

-

Dissolve IT-Th in anhydrous THF in a dry three-necked round-bottomed flask.

-

Deoxygenate the mixture by bubbling with argon for 30 minutes.

-

Cool the mixture to -78 °C and add n-butyllithium dropwise.

-

Stir the reaction at room temperature for 1.5 hours.

-

Add anhydrous DMF to the solution.

-

Warm the mixture to room temperature and stir overnight.

-

Quench the reaction with brine and extract with chloroform.

-

Dry the organic phase over anhydrous MgSO₄ and filter.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel using a petroleum ether/dichloromethane (1:2) mixture as the eluent.

-

-

Yield: 85% (yellow solid)[1]

References

ITIC-Th HOMO LUMO energy levels

An In-depth Technical Guide to the HOMO/LUMO Energy Levels of ITIC-Th

This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of this compound, a prominent non-fullerene acceptor (NFA) in the field of organic photovoltaics (OPVs). This document is intended for researchers, scientists, and professionals in materials science and drug development, offering detailed data, experimental methodologies, and visual representations of core concepts.

Introduction to this compound

This compound is a derivative of the well-known ITIC molecule, where the phenyl side-chains are replaced with hexylthienyl side chains.[1] This modification promotes intermolecular sulfur-sulfur interactions, which can enhance electron mobility.[1][2] A key characteristic of this compound is its deep HOMO and LUMO energy levels, which allows for effective energy-level alignment with a broad range of high-performance polymer donors, a critical factor for efficient charge separation and reduced energy loss in organic solar cells.[1][2][3] The strategic design of NFAs like this compound, often involving the addition of electron-withdrawing or electron-donating groups, allows for the fine-tuning of energy levels to optimize photovoltaic performance.[4][5][6]

Quantitative Data: HOMO/LUMO Energy Levels

The electronic properties of this compound and its derivatives are summarized below. These values are crucial for designing efficient bulk heterojunction (BHJ) solar cells, as the relative energy levels of the donor and acceptor materials govern the open-circuit voltage (VOC) and the driving force for exciton (B1674681) dissociation.[4][7]

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| This compound | -5.66[1] | -3.93[1] | 1.73 |

| ITIC | -5.48[3] | -3.83[3] | 1.65 |

| ITIC-M | -5.58[8] | -3.98[8] | 1.60 |

| This compound-S | -5.41[9] | -3.86[9] | 1.55 |

| This compound-O | -5.36[9] | -3.91[9] | 1.45 |

Experimental Protocols

The determination of HOMO and LUMO energy levels is performed using various electrochemical and spectroscopic techniques. The two primary methods are Cyclic Voltammetry (CV) and Ultraviolet Photoelectron Spectroscopy (UPS).

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[9]

Methodology:

-

Preparation: A solution of the sample material is prepared in an appropriate solvent containing a supporting electrolyte. The working electrode, often glassy carbon or platinum, is polished and cleaned to ensure a reproducible surface.[10]

-

Three-Electrode Setup: The experiment is conducted in an electrochemical cell with a three-electrode system: a working electrode (where the reaction of interest occurs), a reference electrode (provides a stable potential), and a counter electrode (completes the electrical circuit).[11]

-

Deoxygenation: The solution is purged with an inert gas (e.g., argon or nitrogen) for approximately 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.[11]

-

Potential Sweep: A potentiostat applies a linearly sweeping potential to the working electrode. The scan starts from an initial potential, sweeps to a vertex potential, and then reverses back to the initial potential, completing a cycle.[11]

-

Data Acquisition: The current response of the system is measured as a function of the applied potential, generating a cyclic voltammogram.

-

Energy Level Calculation: The onset potentials of the first oxidation (Eox) and reduction (Ered) peaks in the voltammogram are determined. These values are then used to calculate the HOMO and LUMO energy levels using empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple.

-

EHOMO = -e (Eox - EFc/Fc+ + 4.8) (eV)

-

ELUMO = -e (Ered - EFc/Fc+ + 4.8) (eV)

-

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a surface-sensitive technique that measures the kinetic energy of photoelectrons emitted from a material upon irradiation with ultraviolet photons to determine the electronic structure in the valence region.[12]

Methodology:

-

Sample Preparation: A thin film of the material is deposited on a conductive substrate (e.g., ITO or Aluminum) under ultra-high vacuum (UHV) conditions to ensure a clean surface.[13][14]

-

UV Irradiation: The sample is irradiated with a monochromatic UV light source, typically a helium gas discharge lamp, which produces photons with known energies (He I at 21.2 eV and He II at 40.8 eV).[13][15]

-

Photoelectron Emission: The incident photons cause the emission of photoelectrons from the material's valence orbitals.[12]

-

Energy Analysis: An electron energy analyzer measures the kinetic energy (Ek) of the emitted photoelectrons.

-

Spectrum Analysis: The binding energy (EB) of the electrons is calculated using the equation: EB = hν - Ek - Φ, where hν is the photon energy and Φ is the spectrometer work function.

-

HOMO Level Determination: The onset of the photoemission spectrum at the lowest binding energy (highest kinetic energy) corresponds to the HOMO level relative to the Fermi level. The ionization potential (IP), which is the energy difference between the vacuum level and the HOMO, can also be determined from the full width of the spectrum.[12][14]

Visualizations

The following diagrams illustrate key processes and workflows relevant to the study of this compound and its application in organic solar cells.

Caption: Charge generation process in a donor-acceptor bulk heterojunction solar cell.

Caption: Workflow for the characterization of new non-fullerene acceptors.

References

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. ossila.com [ossila.com]

- 4. Recent Progress in the Design of Fused-Ring Non-Fullerene Acceptors—Relations between Molecular Structure and Optical, Electronic, and Photovoltaic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ITIC derivative acceptors for ternary organic solar cells: fine-tuning of absorption bands, LUMO energy levels, and cascade charge transfer - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 6. Enhancing the performance of the electron acceptor this compound via tailoring its end groups - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Exploration of promising optical and electronic properties of (non-polymer) small donor molecules for organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

- 9. researchgate.net [researchgate.net]

- 10. uni-due.de [uni-due.de]

- 11. ossila.com [ossila.com]

- 12. Ultraviolet photoelectron spectroscopy - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Photoelectron Spectroscopy | Ultraviolet Photoelectron Spectroscopy | Thermo Fisher Scientific - TW [thermofisher.com]

The Inner Workings of ITIC-Th in High-Efficiency Organic Solar Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of ITIC-Th, a prominent non-fullerene acceptor (NFA) that has significantly advanced the field of organic solar cells (OSCs). We will delve into the photophysical and electronic properties, charge dynamics, and morphological features that contribute to its high power conversion efficiencies. This guide synthesizes key findings from the literature, presenting quantitative data in structured tables, detailing experimental methodologies, and providing visual representations of core concepts to facilitate a comprehensive understanding.

Introduction to this compound: A Molecular Advantage

This compound, a derivative of the well-known ITIC molecule, incorporates hexylthienyl side chains. This molecular modification is not merely structural; it imparts significant advantages. The introduction of sulfur atoms in the thienyl groups promotes intermolecular sulfur-sulfur interactions, which in turn enhances electron mobility.[1][2] Furthermore, the thienyl side chains contribute to lowering the molecule's energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2] This deeper LUMO level allows for better energy level alignment with a wider range of high-performance polymer donors, a critical factor for efficient charge separation.[1][2]

Photophysical and Electronic Properties

The optoelectronic properties of this compound are fundamental to its function in organic solar cells. Its strong absorption in the near-infrared region of the solar spectrum complements the absorption of many wide-bandgap donor polymers, leading to efficient light harvesting.[3]

Table 1: Electronic Properties of this compound

| Property | Value | Reference |

| HOMO | -5.66 eV | [2] |

| LUMO | -3.93 eV | [2] |

| Optical Bandgap | ~1.59 eV | [3] |

The energy levels of this compound, when paired with a suitable donor polymer like PBDB-T, create a favorable energetic landscape for charge transfer. The offset between the LUMO levels of the donor and this compound provides the driving force for exciton (B1674681) dissociation at the donor-acceptor interface.[4]

Mechanism of Action: From Photon to Current

The conversion of light into electricity in an this compound-based organic solar cell is a multi-step process involving photon absorption, exciton generation, charge transfer, and charge transport.

Exciton Generation and Dissociation

Upon absorbing photons, either the donor polymer or the this compound acceptor forms a tightly bound electron-hole pair known as an exciton.[5] Due to the relatively short exciton diffusion lengths in organic materials, these excitons must reach the donor-acceptor interface to be effectively separated.[5]

At the interface, the energy level offset between the donor and acceptor materials facilitates the dissociation of the exciton into free charge carriers. This process is often mediated by the formation of a charge-transfer (CT) state, where the electron has moved to the acceptor (this compound) and the hole remains on the donor. Theoretical studies suggest that this compound based systems can have a high charge separation rate and a low charge recombination rate, contributing to efficient charge generation.[4][6]

Charge Transport and Collection

Once free charges are generated, the holes are transported through the donor material to the anode, while the electrons are transported through the this compound acceptor to the cathode. The enhanced electron mobility of this compound, facilitated by sulfur-sulfur interactions, plays a crucial role in efficient electron transport, minimizing charge recombination losses.[1][2]

Influence of Morphology on Device Performance

The nanoscale morphology of the donor:acceptor blend film is a critical determinant of device performance. An optimal morphology consists of an interpenetrating network of donor and acceptor domains with domain sizes on the order of the exciton diffusion length (typically 10-20 nm). This bicontinuous network provides a large interfacial area for efficient exciton dissociation and continuous pathways for charge transport to the respective electrodes.

Techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) are used to visualize the surface and bulk morphology of the blend films. Grazing-incidence wide-angle X-ray scattering (GIWAXS) provides information on the molecular packing and orientation within the crystalline domains.

Quantitative Performance Data

The performance of organic solar cells is characterized by several key parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following table summarizes reported performance data for organic solar cells utilizing this compound as the acceptor with various donor polymers.

Table 2: Photovoltaic Performance of this compound Based Organic Solar Cells

| Donor Polymer | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |

| PBDB-T | 11.21 | 0.88 | 17.5 | 72.6 | [4] |

| J71 | 11.41 | 0.89 | 17.6 | 72.9 | [4] |

| PTB7-Th | 6.8 | - | - | - | [5] |

| PDCBT | 10 | 0.94 | 16.5 | 65 | [3] |

| J51 | >9 | 0.81 | 16.3 | 68 | [3] |

Note: Performance metrics can vary depending on the specific device architecture, processing conditions, and donor material used.

Experimental Protocols

Fabrication of Organic Solar Cells

The fabrication of this compound based organic solar cells typically follows an inverted device architecture.

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Zinc oxide (ZnO) nanoparticle solution (electron transport layer)

-

Donor polymer (e.g., PBDB-T)

-

This compound

-

Chlorobenzene (or other suitable organic solvent)

-

Molybdenum oxide (MoO₃) (hole transport layer)

-

Silver (Ag) or Aluminum (Al) (top electrode)

Procedure:

-

Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone for 15 minutes to improve the surface wettability.

-

Electron Transport Layer (ETL) Deposition: A thin layer of ZnO nanoparticles is spin-coated onto the cleaned ITO substrates and annealed at a specific temperature (e.g., 200 °C) in air.

-

Active Layer Deposition: The donor polymer and this compound are dissolved in a common solvent like chlorobenzene, typically in a 1:1 or similar weight ratio, to form the photoactive blend solution. This solution is then spin-coated on top of the ZnO layer in an inert atmosphere (e.g., a nitrogen-filled glovebox). The film is then annealed at a specific temperature (e.g., 100-150 °C) to optimize the morphology.

-

Hole Transport Layer (HTL) Deposition: A thin layer of MoO₃ is thermally evaporated on top of the active layer under high vacuum.

-

Top Electrode Deposition: Finally, a metal electrode (e.g., Ag or Al) is thermally evaporated on top of the HTL through a shadow mask to define the active area of the device.

Characterization Techniques

-

Current Density-Voltage (J-V) Measurements: The J-V characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source meter. This provides the key performance parameters (PCE, Voc, Jsc, FF).

-

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM): AFM is used to characterize the surface morphology and roughness of the active layer blend film. TEM provides insights into the bulk morphology and phase separation between the donor and acceptor materials. For TEM, thin films are typically prepared on a different substrate (e.g., a TEM grid) or transferred from the original substrate.

-

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): GIWAXS is a powerful technique to probe the molecular packing and orientation of the crystalline domains within the active layer. Measurements are typically performed at a synchrotron light source. The 2D scattering patterns provide information about the lamellar stacking and π-π stacking distances and orientations.

-

Transient Absorption Spectroscopy (TAS): TAS is used to study the dynamics of charge generation and recombination. A pump laser pulse excites the sample, and a delayed probe pulse measures the change in absorption. By varying the delay time between the pump and probe, the lifetime and decay pathways of excited states and charge carriers can be determined.

Conclusion

This compound has established itself as a highly effective non-fullerene acceptor in the field of organic photovoltaics. Its favorable electronic properties, including enhanced electron mobility and deep energy levels, facilitate efficient charge separation and transport when blended with suitable donor polymers. The performance of this compound based solar cells is intricately linked to the nanoscale morphology of the active layer, which can be tailored through careful control of processing conditions. The continued development of this compound derivatives and a deeper understanding of the structure-property relationships will undoubtedly pave the way for even more efficient and stable organic solar cells in the future.

References

electronic and optical properties of ITIC-Th

An In-depth Technical Guide on the Electronic and Optical Properties of ITIC-Th

Introduction

This compound, also known as IT-Th, is a high-performance, small-molecule, non-fullerene acceptor (NFA) that has garnered significant attention in the field of organic electronics, particularly for its application in organic photovoltaics (OPVs).[1][2] Its chemical name is 3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(5-hexylthienyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene.[1] As a derivative of the well-known ITIC molecule, this compound features hexylthienyl side chains instead of phenyl side chains. This structural modification promotes stronger intermolecular sulfur-sulfur interactions, which in turn enhances electron mobility.[1][2]

This compound is characterized by its deep energy levels, which allow for excellent energy level alignment with a wide variety of high-performance polymer donors in OPV devices.[1][2] This guide provides a comprehensive overview of the core , detailed experimental protocols for its characterization, and its role in organic solar cell applications.

Core Molecular and Physical Properties

The fundamental properties of this compound are summarized in the table below. Its structure is based on a highly conjugated core, which is essential for its electronic characteristics.[1]

| Property | Value | Reference |

| Full Chemical Name | 3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(5-hexylthienyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene | [1] |

| CAS Number | 1889344-13-1 | [1] |

| Chemical Formula | C₈₆H₇₄N₄O₂S₈ | [1][3] |

| Molecular Weight | 1452.05 g/mol | [1] |

| Solubility | Chloroform (B151607), Chlorobenzene, Dichlorobenzene | [1] |

Optical Properties

The optical properties of this compound are critical for its function as a light-harvesting material in solar cells. It exhibits strong and broad absorption in the visible to near-infrared region of the electromagnetic spectrum.

The absorption spectrum of this compound is characterized by a main band between 550 nm and 750 nm.[4][5] In thin film form, the maximum absorption peak (λmax) is observed at approximately 698-728 nm, which is red-shifted compared to its solution spectrum (λmax ≈ 668-677 nm).[5][6] This shift indicates strong intermolecular interactions and aggregation in the solid state.[6] The optical bandgap, estimated from the absorption onset, is approximately 1.55-1.60 eV.[6]

| Parameter | In Solution (Dichloromethane or Chlorobenzene) | In Thin Film | Reference |

| Absorption Range | ~500 nm - 750 nm | ~300 nm - 800 nm | [4][6] |

| Maximum Absorption (λmax) | ~668 nm - 677 nm | ~698 nm - 728 nm | [5][6] |

| Molar Extinction Coefficient | ~1.5 x 10⁵ M⁻¹cm⁻¹ | N/A | [6] |

| Optical Bandgap (Eg) | N/A | ~1.60 eV | [6] |

Electronic Properties

The electronic properties of this compound, particularly its frontier molecular orbital (HOMO and LUMO) energy levels, are key to its performance as an electron acceptor. These levels dictate the open-circuit voltage (Voc) and the driving force for charge separation in an OPV device. Compared to its predecessor ITIC, this compound possesses lower (deeper) energy levels due to the influence of the thienyl side chains.[1]

These energy levels are typically determined experimentally using cyclic voltammetry.[6][7] The distribution of the HOMO and LUMO orbitals is crucial for intramolecular charge transfer.[8]

| Parameter | Energy Level (eV) | Reference |

| HOMO | -5.61 eV to -5.66 eV | [1][6][7] |

| LUMO | -3.81 eV to -3.93 eV | [1][7] |

| Electrochemical Bandgap | ~1.73 eV to ~1.80 eV | Calculated |

Charge Transport Properties

A defining feature of this compound is its enhanced electron mobility, attributed to the hexylthienyl side chains that facilitate intermolecular sulfur-sulfur interactions.[1][2] Charge carrier mobility is a critical factor influencing the efficiency of charge extraction in electronic devices. The mobility can be significantly affected by the material's morphology and crystallinity, which can be modulated by post-processing steps like thermal annealing.[9][10] The space-charge limited current (SCLC) method is commonly used to evaluate the charge carrier mobility of blend films.[11]

| Property | Value (cm²V⁻¹s⁻¹) | Conditions | Reference |

| Electron Mobility (μe) | Varies significantly with annealing, can reach >10⁻⁴ | Annealed thin films | [9][12] |

| Hole Mobility (μh) | Typically lower than electron mobility | Annealed thin films | [9] |

Experimental Protocols

Detailed methodologies are crucial for reproducible characterization of this compound. The following sections describe standard protocols for key experiments.

UV-Vis Absorption Spectroscopy

This technique is used to determine the light absorption properties and the optical bandgap of this compound.

-

For Solution-State Measurements:

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., 10⁻⁶ M) in a suitable solvent like chloroform or chlorobenzene.[6] Ensure the material is fully dissolved. Filtering the solution can remove contaminants.[13]

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Measurement :

-

Fill a quartz cuvette with the pure solvent to be used as a reference.[13][14]

-

Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.[14]

-

Replace the solvent in the sample cuvette with the this compound solution.

-

Scan the desired wavelength range (e.g., 300 nm to 900 nm). The resulting spectrum plots absorbance versus wavelength.[15]

-

-

-

For Thin-Film Measurements:

-

Sample Preparation : Prepare a thin film of this compound on a transparent substrate, such as quartz glass.[13] This can be done by techniques like spin-coating a solution of this compound and allowing the solvent to evaporate. The film should be smooth and uniform.[13]

-

Instrumentation : Use a UV-Vis spectrophotometer equipped with a solid-state sample holder.

-

Measurement :

-

Use a blank, uncoated quartz substrate as a reference to record a baseline.[14]

-

Place the this compound coated substrate in the sample beam path.

-

Record the absorption spectrum over the desired wavelength range.

-

-

Bandgap Calculation : The optical bandgap (Eg) is estimated from the onset of absorption in the thin-film spectrum using the Tauc plot method, where (αhν)¹ᐟ² is plotted against photon energy (hν).

-

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to investigate the redox properties of this compound and estimate its HOMO and LUMO energy levels.[7]

-

Electrochemical Setup : A standard three-electrode cell is used, containing a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[16][17][18]

-

Sample Preparation :

-

The working electrode is coated with a thin film of this compound.[7][16]

-

The electrodes are immersed in an electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, Bu₄NPF₆, in anhydrous acetonitrile (B52724) or dichloromethane). The electrolyte ensures conductivity.[17] The solution must be deoxygenated by bubbling with an inert gas (e.g., argon) prior to the measurement.

-

-

Measurement :

-

A potentiostat is used to apply a linearly ramping potential to the working electrode.[18]

-

The potential is swept between set voltage limits in both forward and reverse directions for several cycles.[17] A typical scan rate is 50-100 mV/s.

-

The resulting current is measured and plotted against the applied potential, yielding a cyclic voltammogram.

-

-

Data Analysis :

-

The onset potentials for oxidation (E_ox) and reduction (E_red) are determined from the voltammogram.

-

The HOMO and LUMO energy levels are calculated relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is often used as an internal standard (E₁ᐟ₂ ≈ 0.4 V vs. Ag/AgCl, corresponding to -4.8 eV below vacuum).

-

HOMO (eV) = -e [E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -e [E_red (vs Fc/Fc⁺) + 4.8]

-

Transient Absorption Spectroscopy (TAS)

TAS is a powerful pump-probe technique used to study the dynamics of photoexcited states, such as exciton (B1674681) dissociation and charge transfer, on ultrafast timescales.

-

Experimental Setup :

-

Pump Beam : An intense, short laser pulse (femtosecond or picosecond) excites the sample at a wavelength where this compound absorbs.

-

Probe Beam : A weaker, broadband "white light" pulse arrives at the sample at a variable time delay after the pump pulse.

-

Detector : A spectrometer measures the spectrum of the transmitted probe light.

-

-

Measurement :

-

The experiment measures the difference in the absorbance of the sample with and without the pump pulse (ΔA) as a function of wavelength and time delay.[19]

-

Positive ΔA signals correspond to photoinduced absorption (e.g., from excited states or charge carriers), while negative signals correspond to ground-state bleaching or stimulated emission.[20]

-

-

Data Analysis :

-

By analyzing the decay kinetics of different spectral features, one can determine the lifetimes of excited states and the timescales of processes like charge transfer from a donor to this compound.[21] This provides critical insights into the efficiency of photogeneration in solar cell blends.

-

Visualizations: Workflows and Energy Diagrams

Experimental Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound's optoelectronic properties.

Caption: Workflow for the optoelectronic characterization of this compound.

Energy Level Diagram for an OPV Device

This diagram illustrates the fundamental charge generation process in a bulk heterojunction (BHJ) organic solar cell employing a polymer donor (e.g., PBDB-T) and this compound as the acceptor. The cascade of energy levels is essential for efficient operation.[22][23]

Caption: Energy level alignment and charge generation in a donor:this compound solar cell.

References

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C86H74N4O2S8 | CID 131801574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Insights into the relationship between molecular and order-dependent photostability of ITIC derivatives for the production of photochemically stable b ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC04614A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synergetic Effect of Different Carrier Dynamics in Pm6:Y6:ITIC-M Ternary Cascade Energy Level System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ossila.com [ossila.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 18. ossila.com [ossila.com]

- 19. osti.gov [osti.gov]

- 20. youtube.com [youtube.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. ITIC derivative acceptors for ternary organic solar cells: fine-tuning of absorption bands, LUMO energy levels, and cascade charge transfer - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 23. js.vnu.edu.vn [js.vnu.edu.vn]

The Art of the Blend: A Technical Guide to ITIC-Th Solubility and Solution Processing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical parameters governing the solubility and solution processing of ITIC-Th, a prominent non-fullerene acceptor in the field of organic photovoltaics. Understanding and controlling these parameters are paramount to achieving high-performance organic solar cells. This document provides a comprehensive overview of solvents, processing techniques, and experimental protocols to facilitate reproducible and optimized device fabrication.

Solubility of this compound

The solubility of the active layer components is a crucial factor that dictates the choice of solvent and processing conditions. While specific quantitative solubility data for this compound is not widely published, qualitative assessments and data from its parent compound, ITIC, provide valuable guidance. This compound is generally soluble in common aromatic and halogenated organic solvents. The addition of hexylthienyl side chains in this compound, compared to the phenyl side chains in ITIC, is designed to enhance intermolecular interactions and may also influence its solubility profile.[1]

Table 1: Qualitative Solubility of this compound and Related Compounds

| Compound | Solvents | Notes |

| This compound | Chloroform, Chlorobenzene, Dichlorobenzene, o-Xylene[1][2] | Good solubility allows for the preparation of solutions at concentrations suitable for thin-film deposition. |

| ITIC | Chloroform, Chlorobenzene[3] | Serves as a baseline for understanding the solubility of its derivatives. |

| ITIC derivative | 1,8-Diiodooctane (DIO) | A solubility of approximately 18 mg/mL has been reported for an ITIC derivative in this common solvent additive.[4] |

Solution Processing Parameters for this compound Based Organic Solar Cells

The performance of organic solar cells is highly sensitive to the processing of the active layer. The following tables summarize key solution processing parameters for this compound, primarily in combination with the donor polymer PTB7-Th, a well-established pairing for high-efficiency devices.

Table 2: Active Layer Solution Preparation Parameters

| Parameter | Typical Values | Solvents | Notes |

| Donor:Acceptor Ratio (D:A) | 1:1 to 1:1.3 (w/w)[2] | o-Xylene, Chlorobenzene, Dichlorobenzene | The optimal ratio balances charge generation and transport. |

| Total Concentration | 10 - 25 mg/mL[2] | o-Xylene, Chlorobenzene | Affects solution viscosity and final film thickness. |

| Solvent Additives | 0.1 - 3% (v/v) | 1,8-Diiodooctane (DIO), 1-Chloronaphthalene (CN), p-Anisaldehyde (AA)[2][5] | High boiling point additives can promote favorable phase separation and morphology. |

| Solution Stirring | Overnight at elevated temperatures (e.g., 75 °C)[2] | - | Ensures complete dissolution and homogeneity of the blend. |

Table 3: Thin Film Deposition and Post-Processing Parameters

| Parameter | Typical Values | Notes |

| Deposition Method | Spin-coating, Blade-coating | Spin-coating is common for lab-scale devices, while blade-coating is more scalable. |

| Spin-Coating Speed | 1000 - 3000 rpm[2] | Higher speeds generally result in thinner films. |

| Spin-Coating Duration | 30 - 60 s[2] | Allows for solvent evaporation and film formation. |

| Thermal Annealing Temperature | 80 - 160 °C[1] | Optimizes crystallinity and morphology of the blend. |

| Annealing Duration | 5 - 15 minutes | The optimal time depends on the temperature and the specific materials. |

| Vacuum Drying | 10⁻⁶ mbar[2] | Removes residual solvent from the active layer. |

Experimental Protocols

This section outlines a typical experimental protocol for the fabrication and characterization of an inverted organic solar cell based on a PTB7-Th:this compound active layer.

Substrate Preparation

-

Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

-

The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the surface wettability.

Device Fabrication

-

A thin layer of zinc oxide (ZnO) nanoparticle solution is spin-coated onto the ITO substrate to serve as the electron transport layer (ETL). The ZnO layer is then annealed at a specified temperature (e.g., 200 °C) in air.

-

The active layer solution, prepared as described in Table 2, is spin-coated on top of the ZnO layer in a nitrogen-filled glovebox.

-

The active layer is then subjected to thermal annealing under the conditions specified in Table 3.

-

A hole transport layer (HTL), such as molybdenum oxide (MoOₓ), is thermally evaporated on top of the active layer under high vacuum.

-

Finally, a top metal electrode, typically silver (Ag) or aluminum (Al), is thermally evaporated through a shadow mask to define the device area.

Characterization

-

Current Density-Voltage (J-V) Characteristics: The J-V curves are measured under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

-

External Quantum Efficiency (EQE): EQE measurements are performed to determine the ratio of collected charge carriers to incident photons at each wavelength.

-

Morphological Characterization: Atomic force microscopy (AFM) and transmission electron microscopy (TEM) are used to investigate the surface topography and bulk morphology of the active layer blend.

-

Structural Characterization: Grazing-incidence wide-angle X-ray scattering (GIWAXS) can be employed to probe the molecular packing and crystallinity of the donor and acceptor domains.

Visualizations

The following diagrams illustrate key workflows and relationships in the solution processing of this compound based organic solar cells.

Caption: Experimental workflow for fabricating and characterizing this compound based organic solar cells.

Caption: Relationship between solution processing parameters and final device characteristics.

References

Molecular Design and Rationale of ITIC-Th: A Technical Guide for Advanced Photovoltaics

Introduction: The advent of non-fullerene acceptors (NFAs) has marked a paradigm shift in the field of organic photovoltaics (OPVs), pushing power conversion efficiencies to unprecedented levels. Among the most successful NFA families is the ITIC series. This technical guide delves into the specific molecular design, underlying rationale, and performance characteristics of ITIC-Th, a prominent ITIC derivative. This compound has been engineered to enhance the performance of organic solar cells through strategic chemical modifications that optimize its electronic and morphological properties.

Core Molecular Design and Rationale

This compound, or IT-Th, is a derivative of the foundational ITIC molecule, which is built upon a fused-ring electron acceptor (FREA) architecture.[1] The core design philosophy revolves around an A-D-A (Acceptor-Donor-Acceptor) structure, where a large, planar, electron-rich core is end-capped by electron-withdrawing units.[2]

The pivotal modification in this compound is the substitution of the phenyl side-chains found in the original ITIC with hexylthienyl side-chains .[3] This seemingly subtle change has profound implications for the molecule's performance, driven by two primary factors:

-

Enhanced Intermolecular Interactions: The introduction of sulfur atoms in the thienyl groups promotes stronger intermolecular sulfur-sulfur interactions. This enhanced packing facilitates more efficient charge transport between molecules.[3][4]

-

Tuned Energy Levels: The thienyl side-chains are more electron-rich than phenyl groups, which effectively lowers the molecule's frontier molecular orbital (HOMO and LUMO) energy levels.[3] This allows for superior energy-level alignment with a broader range of high-performance polymer donors, reducing energy loss and improving charge separation efficiency.[3][4][5]

The logical progression from the base ITIC structure to the high-performance this compound is visualized below.

Physicochemical and Photovoltaic Properties

The strategic substitution of side-chains directly translates into measurable improvements in the material's properties and its performance in OPV devices.

Electronic and Optical Properties

This compound exhibits deeper HOMO and LUMO energy levels compared to its phenyl-substituted counterpart, ITIC.[3] This adjustment is critical for optimizing the open-circuit voltage (Voc) and driving force for exciton (B1674681) dissociation when paired with a suitable donor polymer, such as the widely used PBDB-T. The favorable energy cascade between a donor like PBDB-T and this compound is essential for efficient charge separation at the donor-acceptor interface.

The table below summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| HOMO Energy Level | -5.66 eV | [3] |

| LUMO Energy Level | -3.93 eV | [3] |

| Chemical Formula | C₈₆H₇₄N₄O₂S₈ | [3] |

| Molecular Weight | 1452.05 g/mol | [3] |

| Absorption Max (Film) | ~698 nm | [6] |

Photovoltaic Performance

When integrated into OPV devices, this compound has demonstrated high power conversion efficiencies (PCEs), frequently exceeding 12% when paired with appropriate donor polymers.[1][7] The improved electron mobility and optimized morphology contribute to high short-circuit currents (Jsc) and fill factors (FF).

| Donor Polymer | V_oc (V) | J_sc (mA/cm²) | FF (%) | PCE (%) | Reference / Notes |

| PBDB-T | ~0.90 | >17.0 | >70 | >11.0 | Based on typical high-performance devices[5] |

| Modified this compound | - | - | - | 8.88 - 12.1 | Performance varies with end-group modifications[7] |

Experimental Protocols and Workflow

While detailed, step-by-step synthesis procedures are typically found within primary research articles, a generalized workflow for the development and characterization of this compound-based solar cells can be outlined. This process involves synthesis, material characterization, device fabrication, and performance testing.

General Experimental Workflow

The evaluation of a new NFA like this compound follows a logical progression from molecular synthesis to final device validation. Key stages include confirming the material's intrinsic properties (optical and electrochemical) before fabricating and testing it within a full solar cell architecture.

Example Device Fabrication Protocol

A common device architecture for testing this compound is the inverted configuration, which offers good stability. A representative, though generalized, protocol is as follows:

-

Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned via ultrasonication in detergent, deionized water, acetone, and isopropanol.

-

Hole Transport Layer (HTL) Deposition: A layer of PEDOT:PSS is spin-coated onto the ITO substrate, followed by thermal annealing.

-

Active Layer Deposition: this compound is blended with a donor polymer (e.g., PBDB-T) in a suitable solvent like chloroform (B151607) or chlorobenzene. This solution is then spin-coated on top of the HTL in an inert atmosphere (e.g., a glovebox). The film is subsequently annealed at an optimized temperature to control the bulk heterojunction (BHJ) morphology.

-

Electron Transport Layer (ETL) and Electrode Deposition: An electron transport layer and a top metal electrode (e.g., silver) are deposited via thermal evaporation under high vacuum to complete the device.

-

Characterization: The finished devices are tested under a simulated AM 1.5G solar spectrum to measure their current density-voltage (J-V) characteristics and determine key photovoltaic parameters.

References

- 1. ossila.com [ossila.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ossila.com [ossila.com]

- 4. nbinno.com [nbinno.com]

- 5. ossila.com [ossila.com]

- 6. Insights into the relationship between molecular and order-dependent photostability of ITIC derivatives for the production of photochemically stable b ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC04614A [pubs.rsc.org]

- 7. Enhancing the performance of the electron acceptor this compound via tailoring its end groups - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Unveiling the Photophysical Core of ITIC-Th: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental photophysics of ITIC-Th, a prominent non-fullerene acceptor (NFA) revolutionizing the field of organic electronics. This document provides a comprehensive overview of its electronic and optical properties, excited-state dynamics, and the experimental methodologies used for their characterization, tailored for researchers, scientists, and professionals in drug development exploring advanced organic materials.

Core Photophysical and Electronic Properties

This compound, a derivative of the ITIC molecule, is distinguished by its hexylthienyl side chains, which enhance intermolecular interactions and significantly boost electron mobility through sulfur-sulfur interactions.[1][2] These structural modifications lead to deeper HOMO and LUMO energy levels compared to its parent ITIC, making it an ideal candidate for matching with a wide array of polymer semiconductor donors in organic photovoltaic (OPV) devices.[1]

Molecular and Electronic Characteristics

A summary of the fundamental molecular and electronic properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₈₆H₇₄N₄O₂S₈ | [3] |

| Molecular Weight | 1452.05 g/mol | [3] |

| Highest Occupied Molecular Orbital (HOMO) | -5.66 eV | [1][3] |

| Lowest Unoccupied Molecular Orbital (LUMO) | -3.93 eV | [1][3] |

| Optical Bandgap | ~1.55 eV | [4] |

Optical Absorption

This compound exhibits a broad and strong absorption spectrum in the visible and near-infrared regions, a crucial characteristic for efficient light harvesting in organic solar cells. The absorption spectrum of an this compound thin film typically shows a main absorption band located between 550 and 750 nm, with two distinct peaks corresponding to the 0-1 and 0-0 electronic transitions.[4]

Excited-State Dynamics and Charge Carrier Properties

The performance of this compound in electronic devices is governed by a series of intricate photophysical processes that occur upon photoexcitation. These include exciton (B1674681) formation, diffusion, dissociation into charge carriers, and subsequent charge transport and recombination.

Exciton and Charge Carrier Lifetimes

Charge Carrier Mobility

The electron mobility of this compound is a key parameter influencing device efficiency. The hexylthienyl side chains in this compound are specifically designed to promote intermolecular π-π stacking, thereby enhancing electron transport.[1][2] The electron mobility is sensitive to the processing conditions, particularly the annealing temperature of the thin film, as it influences the molecular packing and crystallinity.

| Annealing Temperature (°C) | Electron Mobility (cm²/Vs) |

| As-cast | ~1 x 10⁻⁴ |

| 150 | ~3 x 10⁻⁴ |

| 200 | ~5 x 10⁻⁴ |

| 240 | ~2 x 10⁻⁴ |

Note: These are representative values and can vary based on specific experimental conditions and measurement techniques.

Charge Generation and Recombination

In a blend with a suitable donor polymer, photoexcitation of either the donor or this compound leads to the formation of a charge-transfer (CT) state at the donor-acceptor interface. This CT state can then dissociate into free charge carriers (electrons and holes) or undergo geminate recombination. The efficiency of charge generation is a critical factor for the overall device performance. In efficient this compound based solar cells, the charge generation process is highly efficient, often occurring on ultrafast timescales.[6]

The subsequent fate of the generated free carriers involves transport to the respective electrodes and non-geminate recombination, which can be a significant loss mechanism. Non-geminate recombination in this compound based blends can involve both bimolecular and trap-assisted recombination pathways.

Key Experimental Protocols

The characterization of the photophysical properties of this compound relies on a suite of advanced spectroscopic and electrical measurement techniques.

Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination

Objective: To determine the electrochemical oxidation and reduction potentials of this compound, from which the HOMO and LUMO energy levels are estimated.

Methodology:

-

Sample Preparation: A thin film of this compound is drop-casted or spin-coated onto a working electrode (e.g., glassy carbon or platinum).

-

Electrochemical Cell Setup: A three-electrode cell is assembled in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen). The cell consists of the this compound coated working electrode, a reference electrode (e.g., Ag/AgCl or a ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple as an internal standard), and a counter electrode (e.g., a platinum wire).[2][7]

-

Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) in anhydrous acetonitrile (B52724) or dichloromethane) is used.[7][8]

-

Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan is performed in both the anodic (oxidation) and cathodic (reduction) directions.

-

Data Analysis: The onset potentials for oxidation (E_ox_onset) and reduction (E_red_onset) are determined from the cyclic voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas, often referenced to the ferrocene standard (assuming the HOMO of ferrocene is at -4.8 eV relative to vacuum):[2]

-

E_HOMO = -[E_ox_onset - E_onset(Fc/Fc⁺) + 4.8] eV

-

E_LUMO = -[E_red_onset - E_onset(Fc/Fc⁺) + 4.8] eV

-

Transient Absorption Spectroscopy (TAS)

Objective: To probe the dynamics of excited states and charge carriers (excitons, polarons, and charge-transfer states) in this compound films and blends on femtosecond to nanosecond timescales.

Methodology:

-

Sample Preparation: A thin film of neat this compound or a blend with a donor polymer is prepared on a transparent substrate (e.g., quartz).

-

Experimental Setup: A pump-probe setup is utilized. An ultrafast laser system generates femtosecond laser pulses. The beam is split into a high-intensity "pump" beam and a lower-intensity "probe" beam.[9][10]

-

Excitation (Pump): The pump pulse, with a wavelength selected to excite a specific component of the film (e.g., the donor or this compound), is focused onto the sample, creating a population of excited states.[1][6]

-

Probing: The probe pulse, often a broadband "white-light" continuum, is passed through the excited region of the sample at a controlled time delay relative to the pump pulse. The time delay is controlled by a mechanical delay stage.

-

Detection: The transmitted probe light is directed to a spectrometer and a detector array to measure the change in absorbance (ΔA) as a function of wavelength and time delay.

-

Data Analysis: The resulting transient absorption spectra reveal the formation and decay of different transient species. For example, ground-state bleaching indicates the depletion of the ground state population, while photoinduced absorption signals the presence of excited states or charge carriers.[6]

Time-Resolved Photoluminescence (TRPL)

Objective: To measure the decay dynamics of the emissive excited states (fluorescence) of this compound, providing information on excited-state lifetimes and quenching processes.

Methodology:

-

Sample Preparation: A thin film of this compound or a blend is prepared on a substrate. For solution-state measurements, a dilute solution in a suitable solvent is used.

-

Excitation: The sample is excited by a pulsed laser source with a high repetition rate and a short pulse duration (picosecond or femtosecond).[11][12]

-

Emission Collection: The resulting photoluminescence is collected, typically at a 90-degree angle to the excitation beam, and directed through a monochromator to select the emission wavelength.

-

Detection: A high-speed photodetector, such as a microchannel plate photomultiplier tube (MCP-PMT) or a single-photon avalanche diode (SPAD), is used to detect the emitted photons.[12]

-

Timing Electronics: Time-correlated single-photon counting (TCSPC) electronics are used to measure the time difference between the laser pulse and the detection of a fluorescence photon.[13]

-

Data Analysis: A histogram of photon arrival times is constructed, which represents the fluorescence decay profile. This decay is then fitted with one or more exponential functions to determine the excited-state lifetime(s).

Concluding Remarks

The favorable photophysical and electronic properties of this compound, including its broad absorption, appropriate energy levels, and efficient charge transport, have established it as a cornerstone material in the development of high-performance organic electronic devices. A thorough understanding of its fundamental photophysics, gained through the detailed experimental methodologies outlined in this guide, is paramount for the rational design of next-generation organic materials and the optimization of device performance. Further research focusing on precisely quantifying the photoluminescence quantum yield and elucidating the intricate details of charge generation and recombination in various donor-acceptor blend systems will continue to propel the advancement of organic electronics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ossila.com [ossila.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Boosting charge separation in organic photovoltaics: unveiling dipole moment variations in excited non-fullerene acceptor layers - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00917G [pubs.rsc.org]

- 7. prezi.com [prezi.com]

- 8. researchgate.net [researchgate.net]

- 9. Femtosecond Transient Absorption Spectroscopy [www3.nd.edu]

- 10. researchgate.net [researchgate.net]

- 11. Time-resolved Photoluminescence (TRPL) | Okinawa Institute of Science and Technology OIST [oist.jp]

- 12. mdpi.com [mdpi.com]

- 13. picoquant.com [picoquant.com]

Charge Transport in ITIC-Th Films: A Technical Guide

An In-depth Examination of the Charge Transport Characteristics of the Non-Fullerene Acceptor ITIC-Th for Organic Photovoltaic Applications.

This technical guide provides a comprehensive overview of the charge transport characteristics of 3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-hexylthienyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene (this compound), a prominent non-fullerene acceptor in organic electronics. The document is intended for researchers, scientists, and professionals in materials science and drug development, offering a detailed summary of quantitative data, experimental methodologies, and the interplay between molecular structure, film morphology, and charge transport properties.

Quantitative Charge Transport and Electronic Properties

The charge transport and electronic properties of this compound films are critical to their performance in organic electronic devices. These parameters are highly sensitive to the processing conditions of the film, which can induce different crystalline structures, known as polymorphs.[1] The key quantitative data for this compound are summarized in the table below.

| Property | Value | Measurement Technique | Notes |

| Electron Mobility (μe) | 6.1 x 10⁻⁴ cm²/Vs | SCLC | Measured in an electron-only device configuration.[2][3][4][5] |

| Hole Mobility (μh) | Phase I: ~1 x 10⁻³ cm²/Vs Phase II: ~5 x 10⁻⁴ cm²/Vs | OFET | Measured in a bottom-gate, bottom-contact OFET. Phase I is the low-temperature polymorph, and Phase II is the high-temperature polymorph.[1] |

| HOMO Energy Level | -5.66 eV | Cyclic Voltammetry | The highest occupied molecular orbital.[1][2][4] |

| LUMO Energy Level | -3.93 eV | Cyclic Voltammetry | The lowest unoccupied molecular orbital.[1][2][4] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of the charge transport properties of this compound films. The following sections outline the protocols for the key experimental techniques.

Space-Charge Limited Current (SCLC) for Electron Mobility Measurement

The SCLC method is a reliable technique for determining the charge carrier mobility in organic semiconductors by analyzing the current-voltage characteristics of a single-carrier device.

Device Fabrication:

-

Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried with nitrogen gas and treated with UV-ozone for 20 minutes.

-

Electron Transport Layer: A layer of zinc oxide (ZnO) nanoparticles is spin-coated onto the ITO substrate to serve as an electron transport and hole-blocking layer.

-

Active Layer Deposition: A solution of this compound in a suitable organic solvent (e.g., chloroform (B151607) or chlorobenzene) is spin-coated on top of the ZnO layer in an inert atmosphere (e.g., a nitrogen-filled glovebox). The thickness of the film is typically in the range of 80-120 nm.

-

Top Electrode Deposition: A top electrode consisting of a low work function metal, such as calcium (Ca) followed by aluminum (Al), is thermally evaporated under high vacuum (< 10⁻⁶ Torr) through a shadow mask to define the active area of the device.

Measurement Procedure:

-

The current density-voltage (J-V) characteristics of the electron-only device (ITO/ZnO/ITIC-Th/Ca/Al) are measured in the dark using a source measure unit.

-

The electron mobility (μe) is calculated from the trap-free SCLC region of the J-V curve, which is described by the Mott-Gurney law: J = (9/8)ε₀εᵣμₑ(V²/L³) where J is the current density, ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, V is the applied voltage, and L is the thickness of the active layer.

Organic Field-Effect Transistor (OFET) for Hole Mobility Measurement

OFETs are used to determine the field-effect mobility of charge carriers. For p-type materials like this compound, this method is well-suited for measuring hole mobility.

Device Fabrication:

-

Substrate and Dielectric: A heavily doped silicon (Si⁺⁺) wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick) is used as the substrate, where the Si⁺⁺ acts as the gate electrode and SiO₂ as the gate dielectric.

-

Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer, such as octadecyltrichlorosilane (B89594) (OTS), to improve the interface quality and promote better molecular ordering of the organic semiconductor.

-

Source and Drain Electrodes: Gold (Au) source and drain electrodes are patterned on the SiO₂ surface using photolithography or thermal evaporation through a shadow mask, defining the channel length (L) and width (W). This configuration is known as a bottom-gate, bottom-contact architecture.

-

Active Layer Deposition: A solution of this compound is spin-coated onto the substrate, covering the channel region.

-

Annealing: To investigate the effect of polymorphism, the fabricated devices are annealed at different temperatures. For this compound, annealing at temperatures around 200°C can induce the transition from the low-temperature Phase I to the high-temperature Phase II polymorph.[1]

Measurement Procedure:

-

The OFET characteristics are measured using a semiconductor parameter analyzer in an inert atmosphere.

-

The transfer characteristics (drain current, I_D, versus gate voltage, V_G) and output characteristics (I_D versus drain-source voltage, V_DS) are recorded.

-

The hole mobility (μh) is calculated from the saturation regime of the transfer curve using the equation: I_D = (W/2L)C_iμ_h(V_G - V_T)² where C_i is the capacitance per unit area of the gate dielectric and V_T is the threshold voltage.

Transient Absorption Spectroscopy (TAS) for Charge Carrier Dynamics

TAS is a pump-probe technique used to study the dynamics of photoexcited species, such as excitons and charge carriers, on ultrafast timescales.

Experimental Setup:

-

Light Source: A femtosecond laser system (e.g., a Ti:sapphire amplifier) is used to generate ultrashort laser pulses.

-

Pump and Probe Beams: The laser output is split into two beams. The pump beam is used to excite the this compound film, while the probe beam, often converted into a white-light continuum, is used to measure the change in absorption of the film as a function of time after excitation.

-

Sample Preparation: A thin film of this compound is prepared on a transparent substrate (e.g., quartz).

-

Data Acquisition: The change in absorbance (ΔA) of the probe beam is measured at different delay times between the pump and probe pulses. The data is collected as a two-dimensional plot of ΔA versus wavelength and time.

Data Analysis:

-

The transient absorption spectra are analyzed to identify the spectral signatures of different species, such as ground-state bleaching, stimulated emission, and photoinduced absorption from excitons and polarons (charge carriers).

-

The decay kinetics at specific wavelengths corresponding to these species are fitted to exponential functions to determine their lifetimes, providing insights into processes like exciton (B1674681) dissociation, charge generation, and recombination.

Visualizations

The following diagrams illustrate the experimental workflow for charge transport characterization and the relationship between the molecular structure, morphology, and properties of this compound.

References

Methodological & Application

Application Notes and Protocols for IT-Th-Based Organic Solar Cell Fabrication

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fabrication and characterization of high-performance organic solar cells (OSCs) based on the non-fullerene acceptor ITIC-Th. The procedures outlined below are compiled from established research and are intended to serve as a comprehensive guide for fabricating efficient IT-Th-based devices.

Introduction

This compound, a derivative of the highly successful ITIC non-fullerene acceptor, has garnered significant attention in the field of organic photovoltaics. Its thienyl side chains promote favorable intermolecular interactions, leading to enhanced electron mobility. The deep HOMO and LUMO energy levels of this compound allow for effective energy level alignment with a variety of polymer donors, facilitating efficient charge separation and transport, which are critical for high power conversion efficiencies (PCE). This protocol will focus on the fabrication of this compound-based OSCs using the common donor polymers PTB7-Th and PBDB-T, in both conventional and inverted device architectures.

Device Architecture

Two primary device architectures are commonly employed for this compound-based OSCs:

-

Conventional Architecture: Glass/ITO/Hole Transport Layer (HTL)/Active Layer (Donor:this compound)/Electron Transport Layer (ETL)/Metal Electrode

-

Inverted Architecture: Glass/ITO/Electron Transport Layer (ETL)/Active Layer (Donor:this compound)/Hole Transport Layer (HTL)/Metal Electrode

The choice of architecture can influence device performance and stability. The inverted structure is often favored for its potential for longer device lifetime.

Experimental Protocols

Substrate Cleaning

Proper cleaning of the Indium Tin Oxide (ITO) coated glass substrates is crucial for fabricating high-quality devices. The following is a standard, rigorous cleaning procedure:

-

Initial Cleaning: Place the ITO substrates in a substrate holder and sonicate in a beaker containing deionized water with a small amount of detergent (e.g., Hellmanex III) for 15-60 minutes.[1][2]

-

Deionized Water Rinse: Thoroughly rinse the substrates with hot deionized water.[1]

-

Solvent Cleaning: Sequentially sonicate the substrates in acetone (B3395972) and then isopropanol (B130326) for 15 minutes each.[3]

-

Final Rinse: Rinse the substrates again with deionized water.[2]

-

Drying: Dry the substrates using a nitrogen gun.[1]

-

UV-Ozone Treatment: Immediately before depositing the next layer, treat the substrates with UV-ozone for 5-15 minutes to remove any remaining organic residues and to increase the wettability of the ITO surface.[1][4]

Deposition of Interfacial Layers

For Conventional Architecture (HTL Deposition):

-

A solution of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) is typically used as the HTL.

-

Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrates at 3000-5000 rpm for 30-60 seconds.

-

Anneal the substrates on a hotplate at 120-150°C for 10-15 minutes in air.[4]

For Inverted Architecture (ETL Deposition):

-

A common ETL is a zinc oxide (ZnO) nanoparticle solution.

-

Prepare the ZnO precursor solution from zinc acetate (B1210297) dihydrate and ethanolamine (B43304) in 2-methoxyethanol.[5]

-

Spin-coat the ZnO solution at 2000-4000 rpm for 30-40 seconds.[5]

-

Anneal the substrates at 180-200°C for 30-60 minutes.[5]

Active Layer Preparation and Deposition

The active layer is a bulk heterojunction (BHJ) blend of a donor polymer and the this compound acceptor.

-

Solution Preparation:

-

Dissolve the donor polymer (e.g., PTB7-Th or PBDB-T) and this compound in a suitable solvent such as chloroform (B151607) (CF), chlorobenzene (B131634) (CB), or o-xylene.[5][6][7]

-

The typical donor:acceptor weight ratio is 1:1 to 1:1.5.[5][6]

-

The total concentration of the solids is generally in the range of 10-20 mg/mL.[5][8]

-

Additives can be used to optimize the active layer morphology. Common additives include 1,8-diiodooctane (B1585395) (DIO) or 1-chloronaphthalene (B1664548) (CN) at a concentration of 0.5-5% by volume.[5][8]

-

Stir the solution overnight in a nitrogen-filled glovebox to ensure complete dissolution.

-

-

Spin-Coating:

-

Filter the active layer solution through a 0.2 or 0.45 µm PTFE syringe filter.

-

Spin-coat the solution onto the previously prepared substrates (with either HTL or ETL) at speeds ranging from 1000-3000 rpm for 30-60 seconds.[5][8] The exact speed will determine the thickness of the active layer, which is typically targeted to be around 100 nm.[8]

-

-

Annealing:

-

Thermal annealing of the active layer is often performed to optimize the morphology and improve device performance.

-

Anneal the films at temperatures ranging from 80°C to 120°C for 5-10 minutes.[8]

-

Deposition of Top Electrode

The final step is the deposition of the top electrode via thermal evaporation in a high vacuum chamber (typically < 1 x 10⁻⁶ mbar).[6]

-

For Conventional Architecture: A low work function metal like Calcium (Ca) or Aluminum (Al) is used as the cathode. Often a bilayer of Ca/Al or LiF/Al is deposited.[4]

-